molecular formula C13H18O2 B1265396 4-tert-Butylphenyl glycidyl ether CAS No. 3101-60-8

4-tert-Butylphenyl glycidyl ether

Cat. No. B1265396
Key on ui cas rn: 3101-60-8
M. Wt: 206.28 g/mol
InChI Key: HHRACYLRBOUBKM-UHFFFAOYSA-N
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Patent
US06291475B1

Procedure details

A mixture of epichlorohydrin (15.3 g; 0.165 mol), 4-tert-butylphenol (5.0 g; 0.033 mol) and potassium carbonate (6.9 g; 0.050 mol) in acetonitrile (50 mL) was refluxed for 5 h. The resulting heterogeneous mixture was cooled to below reflux temperature and vacuum filtered through fritted glass. The organics were concentrated to give the crude product (7.9 g) as a liquid. Flash chromatography on silica gel (CH2Cl2:EtOAc; 19:1) gave the desired product (5.2 g; 76%) as a liquid.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[C:6]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)([CH3:9])([CH3:8])[CH3:7].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:6]([C:10]1[CH:11]=[CH:12][C:13]([O:16][CH2:1][CH:3]2[CH2:4][O:5]2)=[CH:14][CH:15]=1)([CH3:9])([CH3:7])[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
6.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting heterogeneous mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
to below reflux temperature and vacuum
FILTRATION
Type
FILTRATION
Details
filtered through fritted glass
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product (7.9 g) as a liquid

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OCC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06291475B1

Procedure details

A mixture of epichlorohydrin (15.3 g; 0.165 mol), 4-tert-butylphenol (5.0 g; 0.033 mol) and potassium carbonate (6.9 g; 0.050 mol) in acetonitrile (50 mL) was refluxed for 5 h. The resulting heterogeneous mixture was cooled to below reflux temperature and vacuum filtered through fritted glass. The organics were concentrated to give the crude product (7.9 g) as a liquid. Flash chromatography on silica gel (CH2Cl2:EtOAc; 19:1) gave the desired product (5.2 g; 76%) as a liquid.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[C:6]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)([CH3:9])([CH3:8])[CH3:7].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:6]([C:10]1[CH:11]=[CH:12][C:13]([O:16][CH2:1][CH:3]2[CH2:4][O:5]2)=[CH:14][CH:15]=1)([CH3:9])([CH3:7])[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
6.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting heterogeneous mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
to below reflux temperature and vacuum
FILTRATION
Type
FILTRATION
Details
filtered through fritted glass
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product (7.9 g) as a liquid

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OCC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06291475B1

Procedure details

A mixture of epichlorohydrin (15.3 g; 0.165 mol), 4-tert-butylphenol (5.0 g; 0.033 mol) and potassium carbonate (6.9 g; 0.050 mol) in acetonitrile (50 mL) was refluxed for 5 h. The resulting heterogeneous mixture was cooled to below reflux temperature and vacuum filtered through fritted glass. The organics were concentrated to give the crude product (7.9 g) as a liquid. Flash chromatography on silica gel (CH2Cl2:EtOAc; 19:1) gave the desired product (5.2 g; 76%) as a liquid.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[C:6]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)([CH3:9])([CH3:8])[CH3:7].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:6]([C:10]1[CH:11]=[CH:12][C:13]([O:16][CH2:1][CH:3]2[CH2:4][O:5]2)=[CH:14][CH:15]=1)([CH3:9])([CH3:7])[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
6.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting heterogeneous mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
to below reflux temperature and vacuum
FILTRATION
Type
FILTRATION
Details
filtered through fritted glass
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product (7.9 g) as a liquid

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OCC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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